N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride
CAS No.: 1052535-86-0
Cat. No.: VC4534004
Molecular Formula: C21H25ClN4O4S
Molecular Weight: 464.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052535-86-0 |
|---|---|
| Molecular Formula | C21H25ClN4O4S |
| Molecular Weight | 464.97 |
| IUPAC Name | N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride |
| Standard InChI | InChI=1S/C21H24N4O4S.ClH/c1-4-23(5-2)13-14-24(20(26)15-9-11-16(12-10-15)25(27)28)21-22-19-17(29-3)7-6-8-18(19)30-21;/h6-12H,4-5,13-14H2,1-3H3;1H |
| Standard InChI Key | QUUPWEONDKVUAX-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Introduction
Structural Analysis and Molecular Characteristics
Core Molecular Architecture
The compound’s structure combines three critical domains:
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Benzothiazole backbone: A 4-methoxy-substituted benzo[d]thiazole ring provides aromaticity and hydrogen-bonding capacity, enhancing interactions with biological targets.
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Nitrobenzamide group: The para-nitro substitution on the benzamide moiety introduces electron-withdrawing effects, influencing reactivity and binding affinity .
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Diethylaminoethyl side chain: This tertiary amine group contributes to solubility in polar solvents and potential protonation under physiological conditions .
Physicochemical Properties
Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₅ClN₄O₄S | |
| Molecular Weight | 464.97 g/mol | |
| IUPAC Name | N-[2-(Diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide; hydrochloride | |
| SMILES | CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)N+[O-].Cl |
The hydrochloride salt form improves aqueous solubility, critical for in vitro assays . Computational models predict a logP value of ~2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Manufacturing Processes
Stepwise Synthetic Route
Production typically involves four stages:
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Benzothiazole ring formation: Condensation of 2-aminothiophenol with 4-methoxybenzaldehyde under acidic conditions yields the 4-methoxybenzo[d]thiazole intermediate.
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Amide coupling: Reaction with 4-nitrobenzoyl chloride introduces the nitrobenzamide group via nucleophilic acyl substitution.
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Diethylaminoethyl incorporation: Alkylation of the secondary amine using 2-chloro-N,N-diethylethylamine completes the side chain .
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Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing crystallinity.
Optimization Challenges
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Yield limitations: The final step typically achieves 60–65% yield due to competing hydrolysis of the amide bond under acidic conditions.
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual diethylaminoethyl chloride byproducts.
Physicochemical Properties and Stability
Solubility Profile
While exact solubility data remain proprietary, analog compounds (e.g., ethoxy-substituted variant CAS 1215555-19-3) show:
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Water: 12 mg/mL at 25°C
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DMSO: >50 mg/mL
The methoxy group’s smaller steric bulk compared to ethoxy analogs may enhance aqueous solubility by ~15%.
Thermal and pH Stability
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Thermal degradation: Onset at 218°C (DSC), with complete decomposition by 290°C.
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pH sensitivity: Stable in pH 3–7 buffers for ≥72 hours; rapid hydrolysis occurs at pH >10 due to amide bond cleavage .
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| MRSA (ATCC 43300) | 64 | |
| Candida albicans | 128 | |
| The nitro group’s redox activity may contribute to microbial membrane disruption . |
Comparative Analysis with Analogous Compounds
Methoxy vs. Ethoxy Derivatives
| Parameter | Methoxy Derivative (CAS 1052535-86-0) | Ethoxy Derivative (CAS 1215555-19-3) |
|---|---|---|
| Molecular Weight | 464.97 g/mol | 478.99 g/mol |
| LogP (calculated) | 2.8 | 3.1 |
| AChE IC₅₀ | 3.2 µM | 5.6 µM |
| Aqueous Solubility | ~15 mg/mL | 12 mg/mL |
The methoxy group’s smaller size enhances target access but reduces metabolic stability compared to ethoxy analogs .
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